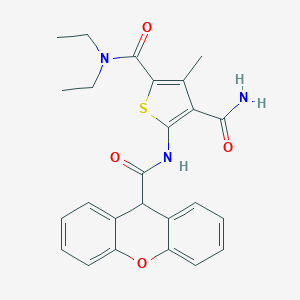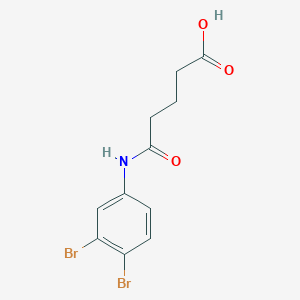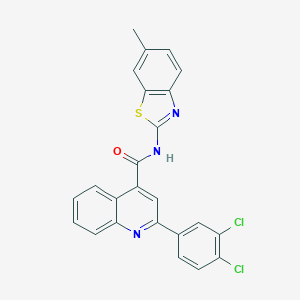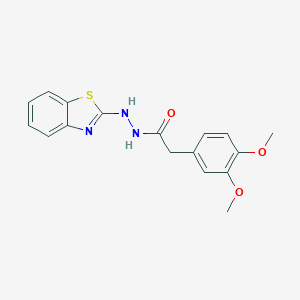![molecular formula C18H20ClNO B333756 N-[2-(3-chlorophenyl)ethyl]-4-(propan-2-yl)benzamide](/img/structure/B333756.png)
N-[2-(3-chlorophenyl)ethyl]-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chlorophenyl)ethyl]-4-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)ethyl]-4-(propan-2-yl)benzamide typically involves the reaction of 3-chlorophenylethylamine with 4-isopropylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-4-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[2-(3-chlorophenyl)ethyl]isonicotinamide
- N-[2-(3-chlorophenyl)ethyl]-N’-(2,5-dimethoxyphenyl)urea
- 3,3’-thiobis{N-[2-(3-chlorophenyl)ethyl]propanamide}
Comparison: N-[2-(3-chlorophenyl)ethyl]-4-(propan-2-yl)benzamide is unique due to the presence of both the chlorophenyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H20ClNO |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H20ClNO/c1-13(2)15-6-8-16(9-7-15)18(21)20-11-10-14-4-3-5-17(19)12-14/h3-9,12-13H,10-11H2,1-2H3,(H,20,21) |
InChI Key |
CMGNTWVPYVCHQL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1,3-BENZODIOXOL-5-YLIMINO)(ETHYLAMINO)METHYL]SULFANYL}-1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDINE](/img/structure/B333674.png)
![3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333675.png)
![5-bromo-2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl acetate](/img/structure/B333678.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B333679.png)

![ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333683.png)

![5-(4-bromophenyl)-N-(4-chloro-3-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333685.png)
![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1-adamantanecarboxamide](/img/structure/B333687.png)
![N-(3-acetylphenyl)-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333688.png)

![5-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B333692.png)
![2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B333693.png)

